![molecular formula C16H18ClN3OS2 B3062620 2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-[3-[(R)-methylsulfinyl]phenyl]guanidine CAS No. 342047-49-8](/img/structure/B3062620.png)

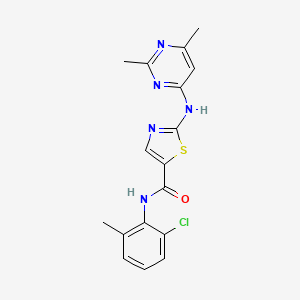

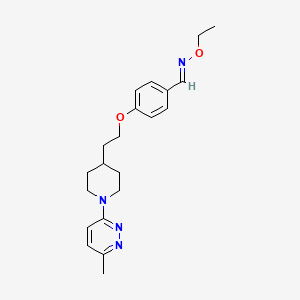

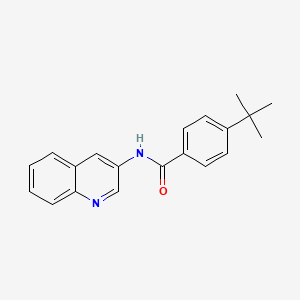

2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-[3-[(R)-methylsulfinyl]phenyl]guanidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CNS-5788 is a potential ischemia-selective N-methyl-D-aspartate receptor ion-channel blocker. It has shown promise in neuroprotective applications, particularly in conditions related to ischemia, such as stroke .

准备方法

The synthesis of CNS-5788 involves several key steps:

Oxidation of N-methyl-3-(methylsulfanyl)aniline: This is achieved using hydrogen peroxide in acetone, resulting in the formation of the required sulfoxide along with some sulfone.

Conversion to Hydrochloride Salt: The sulfoxide is converted to its hydrochloride salt.

Condensation with 2-chloro-5-(methylthio)phenyl cyanamide: This reaction occurs in boiling toluene, producing guanidine.

Resolution of Racemic Mixture: The racemic mixture of sulfoxides is resolved by chiral high-performance liquid chromatography on a Chiralpak AD column to provide the desired enantiomer.

化学反应分析

CNS-5788 undergoes several types of chemical reactions:

科学研究应用

CNS-5788 has several scientific research applications:

Neuroprotection: It has shown potential as a neuroprotective agent, particularly in conditions related to ischemia, such as stroke.

N-methyl-D-aspartate Receptor Blockade: CNS-5788 acts as an N-methyl-D-aspartate receptor ion-channel blocker, making it useful in studying the role of these receptors in various neurological conditions.

Ischemia-Selective Applications: Its selectivity for ischemic conditions makes it a valuable tool in research focused on ischemia and related pathologies.

作用机制

CNS-5788 exerts its effects by blocking the ion channels of N-methyl-D-aspartate receptors. This blockade prevents the excessive influx of calcium ions, which can lead to neuronal damage during ischemic events . The molecular targets of CNS-5788 are the N-methyl-D-aspartate receptors, and its action involves the inhibition of these receptors’ ion channels .

相似化合物的比较

CNS-5788 is unique in its ischemia-selective properties. Similar compounds include:

CNS-5655: Another potential ischemia-selective N-methyl-D-aspartate receptor ion-channel blocker.

Other N-methyl-D-aspartate Receptor Antagonists: Compounds such as ketamine and memantine also act as N-methyl-D-aspartate receptor antagonists but do not have the same ischemia-selective properties as CNS-5788.

CNS-5788 stands out due to its selectivity for ischemic conditions, making it a valuable tool in research focused on neuroprotection and ischemia.

If you have any more questions or need further details, feel free to ask!

属性

CAS 编号 |

342047-49-8 |

|---|---|

分子式 |

C16H18ClN3OS2 |

分子量 |

367.9 g/mol |

IUPAC 名称 |

2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-[3-[(R)-methylsulfinyl]phenyl]guanidine |

InChI |

InChI=1S/C16H18ClN3OS2/c1-20(11-5-4-6-13(9-11)23(3)21)16(18)19-15-10-12(22-2)7-8-14(15)17/h4-10H,1-3H3,(H2,18,19)/t23-/m1/s1 |

InChI 键 |

RODJWDCTFWIGQR-HSZRJFAPSA-N |

手性 SMILES |

CN(C1=CC(=CC=C1)[S@](=O)C)C(=NC2=C(C=CC(=C2)SC)Cl)N |

规范 SMILES |

CN(C1=CC(=CC=C1)S(=O)C)C(=NC2=C(C=CC(=C2)SC)Cl)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxy-carbonimidoyl]-1-piperidyl]-4-methyl-1-piperidyl]-(2,4-dimethyl-1-oxido-pyridin-1-ium-3-yl)methanone](/img/structure/B3062553.png)

![{[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid](/img/no-structure.png)